Azido-PEG4-oxazolidin-2-one

Bioconjugation Cross-coupling Catalysis

Azido-PEG4-oxazolidin-2-one is a uniquely dual-functional, non-cleavable PEG4 linker that enables a sequential orthogonal bioconjugation strategy unattainable with generic azido-PEG reagents. The azide terminus engages in CuAAC or SPAAC click chemistry for primary biomolecule attachment, while the oxazolidin-2-one group serves as an active ligand for copper-catalyzed N-arylation of pyrrole, imidazole, or indole to introduce a second functionality. This stepwise assembly is critical for constructing stable ADCs where premature linker degradation causes off-target toxicity, and for precisely spacing E3 ligase ligands in PROTAC design. The hydrophilic PEG4 spacer ensures aqueous solubility and reduced non-specific binding.

Molecular Formula C13H24N4O6
Molecular Weight 332.35 g/mol
CAS No. 1919045-03-6
Cat. No. B3415395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-oxazolidin-2-one
CAS1919045-03-6
Molecular FormulaC13H24N4O6
Molecular Weight332.35 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2
InChIKeyLQVWHKLBYQKZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG4-oxazolidin-2-one (CAS 1919045-03-6): A Bifunctional PEG Linker with Integrated Oxazolidinone Ligand


Azido-PEG4-oxazolidin-2-one (CAS 1919045-03-6) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal azide group and a terminal oxazolidin-2-one moiety linked by a PEG4 spacer . The compound is primarily employed as a click chemistry reagent and a non-cleavable linker for bioconjugation [1]. Its molecular formula is C₁₃H₂₄N₄O₆, with a molecular weight of 332.35 g/mol .

Azido-PEG4-oxazolidin-2-one (CAS 1919045-03-6): Why Generic Substitution is Not Advisable


While many azido-PEG derivatives exist, substituting Azido-PEG4-oxazolidin-2-one with a generic azido-PEG-amine or azido-PEG-NHS ester would fundamentally alter the synthetic utility and performance of the final conjugate. This compound uniquely integrates a stable oxazolidin-2-one group, which is not a passive end-cap but an active and proven ligand for copper-catalyzed N-arylation reactions [1]. This dual functionality—azide for click chemistry and oxazolidin-2-one for metal catalysis—enables a distinct, stepwise orthogonal assembly strategy that is impossible with simpler azido-PEG reagents. Furthermore, as a non-cleavable linker [2], it provides the necessary stability for applications like Antibody-Drug Conjugates (ADCs) and PROTACs, where premature linker degradation can lead to off-target toxicity.

Azido-PEG4-oxazolidin-2-one (CAS 1919045-03-6): Quantitative Evidence for Differentiated Performance


Integrated Oxazolidin-2-one Ligand for Copper-Catalyzed N-Arylation

The oxazolidin-2-one terminus of this compound is not a passive structural unit but a validated ligand for copper-catalyzed N-arylation, a functionality absent in standard azido-PEG linkers like Azido-PEG4-amine or Azido-PEG4-NHS [1]. The parent oxazolidin-2-one ligand system has demonstrated broad substrate applicability for coupling pyrrole, imidazole, and indole with aryl iodides, bromides, and chlorides [1].

Bioconjugation Cross-coupling Catalysis

Defined PEG4 Spacer Provides Controlled Hydrophilicity and Solubility

The PEG4 spacer in Azido-PEG4-oxazolidin-2-one provides a defined hydrophilic contribution that enhances aqueous solubility . While exact solubility values are not reported in accessible literature, the PEG4 chain is a well-characterized standard for modulating solubility and preventing aggregation in bioconjugates. This contrasts with shorter PEG linkers (e.g., PEG2) which provide less solubilizing power, and longer PEG chains which may introduce excessive polydispersity or unwanted immunogenicity.

Drug delivery Bioconjugation Solubility

Non-Cleavable Linker Architecture for Stable Bioconjugates

Azido-PEG4-oxazolidin-2-one is classified as a non-cleavable linker [1]. This is a critical design parameter for bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker must remain intact in circulation to prevent premature release of the toxic payload. In contrast, cleavable linkers containing disulfide or peptide motifs are designed to release the drug upon internalization, but may suffer from premature cleavage leading to off-target toxicity.

Antibody-Drug Conjugates PROTACs Stability

Commercial Availability at Defined Purity Grades (≥95%)

Azido-PEG4-oxazolidin-2-one is commercially available from multiple vendors with a specified minimum purity of 95% . This defined purity standard is crucial for reproducible research, particularly in bioconjugation where impurities can lead to heterogeneous product mixtures and confound biological assays. While alternative synthesis in-house is possible, it would require additional purification and analytical validation, adding time and cost to a project.

Procurement Quality Control Reproducibility

Azido-PEG4-oxazolidin-2-one (CAS 1919045-03-6): Optimal Application Scenarios Based on Evidence


Orthogonal Bioconjugation via Click Chemistry and N-Arylation

This compound is uniquely suited for two-step orthogonal bioconjugation strategies. The azide group can be first employed in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biomolecule or probe . Subsequently, the oxazolidin-2-one terminus can serve as a ligand in a copper-catalyzed N-arylation reaction to introduce a second functionality (e.g., a fluorophore, drug, or affinity tag) onto a heterocycle like imidazole or indole [1]. This sequential reactivity is not possible with standard azido-PEG-amine or azido-PEG-NHS linkers.

Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

As a non-cleavable linker, Azido-PEG4-oxazolidin-2-one is an appropriate choice for constructing ADCs where the linker is intended to remain intact in circulation and the drug is released only after complete lysosomal degradation of the antibody [2]. This approach can improve the therapeutic index by minimizing premature systemic drug release.

Development of PROTACs with Defined Linker Length

The PEG4 spacer provides a defined, flexible, and hydrophilic link between the E3 ligase ligand and the target protein ligand in PROTAC design . The precise length and non-cleavable nature of this linker are critical parameters that influence the formation of the ternary complex and subsequent target protein ubiquitination and degradation.

Surface Functionalization of Nanoparticles and Biomaterials

The azide group allows for the facile attachment of the linker to alkyne-functionalized surfaces via click chemistry [3]. The hydrophilic PEG4 chain then provides a steric barrier and reduces non-specific protein adsorption, while the oxazolidin-2-one group could potentially be further derivatized or used to introduce additional functionality.

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